molecular formula C11H23NO B13179759 2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol

2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol

Cat. No.: B13179759
M. Wt: 185.31 g/mol
InChI Key: LLWZETVQEYJBDO-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH2) attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoisobutyric acid or its esters. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Halides or ethers.

Scientific Research Applications

2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol is unique due to the presence of both a cyclohexane ring and a tertiary alcohol group. This combination of features provides distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[1-(aminomethyl)-2-methylcyclohexyl]propan-2-ol

InChI

InChI=1S/C11H23NO/c1-9-6-4-5-7-11(9,8-12)10(2,3)13/h9,13H,4-8,12H2,1-3H3

InChI Key

LLWZETVQEYJBDO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CN)C(C)(C)O

Origin of Product

United States

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